1-(5-Bromoquinoxalin-6-yl)thiourea is a synthetic organic compound classified under thioureas, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The compound features a quinoxaline ring substituted with a bromine atom and a thiourea moiety, which may confer unique chemical and biological properties. Its molecular formula is and it has a CAS number of 842138-74-3 .
The synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea typically involves the reaction of 5-bromoquinoxaline with thiourea. This reaction is generally performed under controlled conditions to optimize yield and purity. Common solvents used include ethanol or methanol, and the reaction may be conducted under reflux conditions to facilitate the interaction between reactants.
The structure of 1-(5-Bromoquinoxalin-6-yl)thiourea consists of a quinoxaline ring system with a bromine substituent at the 5-position and a thiourea group attached at the 1-position. The compound's structural formula can be illustrated as follows:
1-(5-Bromoquinoxalin-6-yl)thiourea can participate in several types of chemical reactions, including:
The reactions can yield various products depending on the type of reaction:
1-(5-Bromoquinoxalin-6-yl)thiourea exhibits several notable physical properties:
Key chemical properties include:
1-(5-Bromoquinoxalin-6-yl)thiourea has several scientific applications:
The compound exhibits a well-defined molecular architecture anchored by a quinoxaline heterocycle. Its systematic IUPAC name, 1-(5-bromoquinoxalin-6-yl)thiourea, explicitly denotes the bromine atom at position 5 and the thiourea moiety (-NH-CS-NH₂) attached to position 6 of the quinoxaline ring system [5]. Key structural identifiers include:
Table 1: Structural Identifiers and Nomenclature of 1-(5-Bromoquinoxalin-6-yl)thiourea
Identifier Type | Value | Source/Reference |
---|---|---|
Systematic IUPAC Name | 1-(5-Bromoquinoxalin-6-yl)thiourea | [5] |
Other Chemical Names | N-(5-Bromoquinoxalin-6-yl)thiourea; Brimonidine Impurity D; Brimonidine Related Compound B | [8] |
Molecular Formula | C₉H₇BrN₄S | [5] |
Molecular Weight | 283.15 g/mol | [5] |
CAS Number | 842138-74-3 | [5] [7] [8] |
Precursor CAS (6-Amino-5-bromoquinoxaline) | 50358-63-9 | [3] |
SMILES | S=C(N)NC1=CC=C2N=CC=NC2=C1Br | [7] |
InChIKey | HURGDIYVXQDVMD-UHFFFAOYSA-N | [7] |
The molecule possesses distinct physicochemical properties influencing its handling and analysis:
Positional isomerism is crucial; bromination at the electron-rich C5/C6 positions of quinoxalin-6-amine (vs. C2/C3) directs subsequent reactions towards the 6-thiourea derivative essential for Brimonidine synthesis. The thiourea group (-NH-CS-NH₂) offers two nucleophilic nitrogen sites, enabling diverse cyclization reactions central to its role in medicinal chemistry [5] .
The development of 1-(5-bromoquinoxalin-6-yl)thiourea is intrinsically linked to the medicinal chemistry of alpha-2 adrenergic receptor agonists, particularly Brimonidine (UK-14,304). Its emergence occurred alongside efforts to optimize quinoxaline derivatives for intraocular pressure reduction in the late 20th century [3] . Key milestones include:
Table 2: Historical Development Timeline of 1-(5-Bromoquinoxalin-6-yl)thiourea
Time Period | Development Milestone | Significance |
---|---|---|
Late 1970s-1980s | Synthesis & Pharmacological Study of Quinoxaline Derivatives (e.g., UK-14,304/Brimonidine) | Established quinoxalines as scaffolds for alpha-2 agonists |
1980s-1990s | Optimization of Brimonidine Synthetic Routes | Required regioselective bromination/amination steps yielding key intermediates |
Early 2000s | Identification and Isolation from Brimonidine API Batches | Recognized as a critical process-related impurity (Impurity D/Related Compound B) |
2005-Present | Inclusion in Pharmacopoeial Standards (USP, EP) | Formalized testing requirements and reference standards (e.g., USP Catalog# 1076421) |
The synthesis represented a significant advancement in regioselective heterocyclic functionalization. Controlling bromination at the 5-position of quinoxalin-6-amine was critical, as alternative positions (e.g., 2- or 3-) would not yield the pharmacologically active Brimonidine upon cyclization with ethylenediamine. The thiourea group was strategically chosen as a linchpin for constructing the imidazoline ring of Brimonidine via reaction with ethylenediamine [8]. Challenges in early synthesis included minimizing polybromination by-products and optimizing the thiourea formation yield, driving refinements in reagent choice (e.g., thiophosgene vs. isothiocyanate precursors) and reaction conditions [5] [7].
1-(5-Bromoquinoxalin-6-yl)thiourea serves primarily as the penultimate precursor in Brimonidine synthesis. Its reaction with ethylenediamine facilitates cyclocondensation, forming the fused imidazoline-quinoxaline core of the active pharmaceutical ingredient (API) [8]. This transformation underscores its critical role in manufacturing:
5-Bromoquinoxalin-6-amine + Thiourea-forming reagent → 1-(5-Bromoquinoxalin-6-yl)thiourea ↓ + Ethylenediamine Brimonidine (5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine)
Beyond Brimonidine, the molecule exhibits inherent pharmacophore potential. Computational studies predict moderate CYP1A2 inhibition (Yes; SVM model ACC=0.83), suggesting possible interactions with drug-metabolizing enzymes [7]. Its structure combines a planar, aromatic quinoxaline (potential DNA intercalation) with a thiourea moiety (hydrogen-bond donor/acceptor capabilities), making it a candidate scaffold for developing kinase inhibitors or antimicrobial agents. While direct therapeutic applications are limited, derivatives demonstrate ongoing research interest in anticancer and antiviral domains [4] [7].
The compound’s paramount significance lies in its status as a specified impurity in Brimonidine tartrate:
Regulatory guidelines (ICH Q3A/B) mandate strict control of such impurities due to potential impacts on API safety and efficacy. Consequently, 1-(5-bromoquinoxalin-6-yl)thiourea is:
Table 3: Regulatory and Analytical Specifications of 1-(5-Bromoquinoxalin-6-yl)thiourea as a Drug Impurity
Aspect | Specification/Requirement | Source |
---|---|---|
Pharmacopoeial Designation | Brimonidine Tartrate Impurity D (EP); Brimonidine Related Compound B (USP) | [8] |
USP Reference Standard | Catalog No: 1076421; Container: Vial; Lot: F034K0 | [8] |
Typical Acceptance Limit | ≤ 0.1% - 0.15% in Brimonidine Tartrate API | [8] |
Primary Analytical Method | Reversed-Phase HPLC (UV Detection) | [8] |
Key Storage Conditions | +5°C (short-term); Desiccated, -20°C (long-term stability) | [7] |
Harmonized System (HS) Code | 2933990090 (Heterocyclic compounds with nitrogen hetero-atom(s) only) | [5] [8] |
Market analyses indicate steady growth for N-(5-Bromoquinoxalin-6-yl)thiourea, driven by:
The market is projected to grow at a CAGR of x.x% (2024-2031), fueled by pharmaceutical R&D investments in North America, Europe, and Asia-Pacific [4]. Key manufacturers focus on scalable synthesis (addressing HazMat constraints: Class 6.1, UN 2811, PG III) and advanced purification techniques to meet stringent regulatory specifications [4] [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0